rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis
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Overview
Description
rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis typically involves a multi-step process. One common method includes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which further reacts with maleimide to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions influenced by the fluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis involves its interaction with molecular targets through various pathways. The compound’s fluorobenzoyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: These compounds
Properties
CAS No. |
1218478-47-7 |
---|---|
Molecular Formula |
C13H15FN2O |
Molecular Weight |
234.3 |
Purity |
91 |
Origin of Product |
United States |
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